n-(4-Methyl-3-(1h-tetrazol-1-yl)phenyl)propionamide
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Overview
Description
N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals .
Preparation Methods
The synthesis of N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide typically involves the formation of the tetrazole ring followed by the attachment of the propionamide group. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . Industrial production methods often utilize eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or the propionamide group.
Substitution: The compound can undergo substitution reactions where functional groups on the tetrazole ring or the phenyl ring are replaced with other groups. Common reagents used in these reactions include molecular iodine, sodium azide, and various oxidizing or reducing agents
Scientific Research Applications
N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide can be compared with other tetrazole-containing compounds such as:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Candesartan: Another angiotensin II receptor antagonist with similar uses.
Oteseconazole: An antifungal agent currently in clinical trials. These compounds share the tetrazole ring structure but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-3-11(17)13-9-5-4-8(2)10(6-9)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) |
InChI Key |
VSUXMXGQJRWYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)N2C=NN=N2 |
Origin of Product |
United States |
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